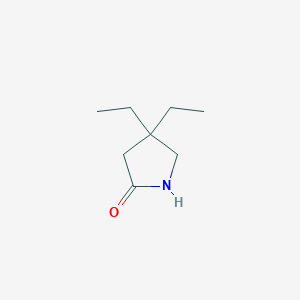

4,4-Diethylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Diethylpyrrolidin-2-one is a chemical compound with the formula C₈H₁₅NO . It is supplied by Matrix Scientific and is classified as an irritant .

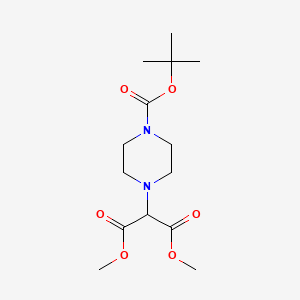

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes 4,4-Diethylpyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one synthetic route started with the α-methylation of the fully protected trans-4-hydroxyproline .

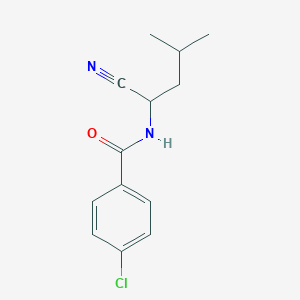

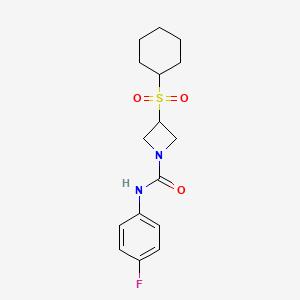

Molecular Structure Analysis

The pyrrolidine ring, a key component of 4,4-Diethylpyrrolidin-2-one, is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its sp³-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

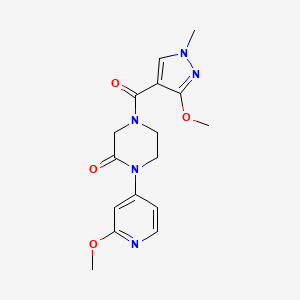

Chemical Reactions Analysis

Pyrrolidine derivatives, including 4,4-Diethylpyrrolidin-2-one, are used widely in medicinal chemistry to obtain compounds for the treatment of human diseases . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Aplicaciones Científicas De Investigación

- 4,4-DEP derivatives exhibit antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. Researchers have synthesized various derivatives with enhanced efficacy against pathogens .

- Some 4,4-DEP derivatives demonstrate antitumor activity. These compounds may inhibit cancer cell growth, making them potential candidates for cancer therapy .

- 4,4-DEP derivatives possess anti-inflammatory properties. They can modulate immune responses and reduce inflammation, which is crucial for managing inflammatory diseases .

- Certain 4,4-DEP derivatives exhibit antidepressant effects. These compounds may impact neurotransmitter systems, providing a basis for novel antidepressant drug development .

- Researchers have explored 4,4-DEP derivatives as potential antiviral agents. These compounds may interfere with viral replication or entry mechanisms, offering hope for combating viral infections .

- Beyond pharmaceuticals, 4,4-DEP derivatives find applications in various industries. Their unique properties make them useful in areas such as materials science, catalysis, and organic synthesis .

Antimicrobial Activity

Anticancer Potential

Anti-inflammatory Effects

Antidepressant Properties

Antiviral Activity

Industrial Applications

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,4-diethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-8(4-2)5-7(10)9-6-8/h3-6H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEMADCQUAAWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diethylpyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)